1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Overview
Description
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol, commonly known as AZT, is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at Michigan State University. Since then, it has been studied for its potential use in treating HIV/AIDS and other viral infections.
Mechanism of Action
AZT is a nucleoside analog, which means that it mimics the structure of natural nucleosides found in DNA. When AZT is incorporated into the viral DNA, it causes premature termination of the DNA chain, preventing further replication of the virus.
Biochemical and Physiological Effects:
AZT has been shown to reduce the viral load in HIV-positive patients and delay the onset of AIDS-related symptoms. However, it also has some side effects, including anemia, neutropenia, and myopathy.
Advantages and Limitations for Lab Experiments
AZT has been widely used in laboratory experiments to study the mechanisms of viral replication and the development of drug resistance. However, its use is limited by its toxicity and potential for side effects.
Future Directions
There are several future directions for research on AZT. One area of focus is the development of new analogs with improved antiviral properties and reduced toxicity. Another area of research is the use of AZT in combination with other antiviral drugs to increase its effectiveness and reduce the risk of drug resistance. Additionally, there is ongoing research into the mechanisms of drug resistance and the development of new strategies for overcoming it.
Synthesis Methods
AZT is synthesized from thymidine, a naturally occurring nucleoside found in DNA. The synthesis involves the addition of an azide group to the 3’ position of the thymidine molecule, followed by acetylation at the 5’ position and the addition of a decanediol linker at the 2’ position.
Scientific Research Applications
AZT has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. AZT is also being studied for its potential use in treating other viral infections, such as hepatitis B and C.
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKVCXQMCPXTQ-YBWAQPBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163345 | |
Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
CAS RN |
146294-05-5 | |
Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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